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Compound of Interest

Compound Name: 2-(1-Adamantyl)propan-2-ol

Cat. No.: B182130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable

pharmacophore in the development of antiviral agents. Its unique three-dimensional structure

allows for precise interactions with viral targets, leading to the inhibition of viral replication. This

document provides detailed application notes on the use of adamantane derivatives in antiviral

research and protocols for their synthesis and evaluation.

Introduction to Adamantane-Based Antivirals
The first generation of adamantane antivirals, amantadine and rimantadine, were approved for

the treatment of influenza A infections.[1][2] Their mechanism of action involves the blockage of

the M2 proton channel, a crucial component in the viral uncoating process.[1][3][4] However,

the emergence of resistant strains, particularly those with the S31N mutation in the M2 protein,

has diminished their clinical efficacy.[5][6] This has spurred the development of new

adamantane derivatives with broader activity and the ability to overcome resistance.[7] Recent

research has also explored the potential of adamantane-based compounds against other

viruses, including coronaviruses and poxviruses, by targeting different viral proteins like the

envelope (E) protein ion channel and the p37 major envelope protein, respectively.[8][9][10]

Mechanism of Action: Targeting Viral Ion Channels
The primary antiviral target of amantadine and its analogues is the M2 proton channel of the

influenza A virus. This channel is essential for the acidification of the viral interior, a process
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necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix

protein (M1) and its subsequent entry into the host cell nucleus for replication.[5] Adamantane

derivatives physically occlude the M2 channel pore, preventing proton influx and thereby

halting the viral life cycle at the uncoating stage.[11]

In the context of coronaviruses, adamantane compounds are suggested to interfere with the

function of the viroporin E channel, another viral ion channel critical for viral replication and

pathogenesis.[8][12]

Data Presentation: Antiviral Activity of Adamantane
Derivatives
The following tables summarize the in vitro antiviral activity of selected adamantane derivatives

against various influenza A strains and SARS-CoV-2. The data includes the half-maximal

effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the

selectivity index (SI), which is a measure of the compound's therapeutic window (CC50/EC50).

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
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Compoun
d

Virus
Strain

Cell Line
EC50
(µM)

CC50
(µM)

SI
Referenc
e

Amantadin

e

Influenza

A/H3N2
MDCK - >100 - [13]

Rimantadin

e

Influenza

A/H3N2
MDCK - >100 - [13]

Glycyl-

rimantadin

e (4b)

Influenza

A/H3N2
MDCK 0.8 ± 0.1 80 ± 5 100 [13]

Leucyl-

rimantadin

e (4d)

Influenza

A/H3N2
MDCK 2.5 ± 0.3 95 ± 7 38 [13]

Tyrosyl-

rimantadin

e (4j)

Influenza

A/H3N2
MDCK 3.0 ± 0.4 >100 >33 [13]

Spiro[pyrrol

idine-2,2'-

adamantan

e]

derivative

(16a)

Influenza A

(H1N1)
MDCK 0.2 >100 >500 [8]

Spiro[pyrrol

idine-2,2'-

adamantan

e]

derivative

(16b)

Influenza A

(H1N1)
MDCK 0.3 >100 >333 [8]

2-propyl-2-

adamantan

amine (38)

M2 S31N

IAV
MDCK - - - [14]

2-(1-

adamantyl)

M2 S31N

IAV

MDCK - - - [14]
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piperidine

(26)

Table 2: Antiviral Activity of Adamantane Derivatives against SARS-CoV-2

Compoun
d

Virus
Strain

Cell Line IC50 (µM)
CC50
(µM)

SI
Referenc
e

Amantadin

e

SARS-

CoV-2

WA/01

ACE2-

A549
136 - - [15]

Rimantadin

e

SARS-

CoV-2

WA/01

ACE2-

A549
34 - - [15]

Tromantadi

ne

SARS-

CoV-2

WA/01

ACE2-

A549
56 Toxic - [15]

Amantadin

e

icSARS-

CoV-2-

mNG

ACE2-

A549
120-130 - - [5]

Rimantadin

e

icSARS-

CoV-2-

mNG

ACE2-

A549
30-40 - - [5]

Tromantadi

ne

icSARS-

CoV-2-

mNG

ACE2-

A549
60-100 - - [5]

Experimental Protocols
Protocol 1: General Synthesis of N-(1-Adamantyl) Amide
Derivatives
This protocol describes a general method for the synthesis of amide derivatives of amantadine,

a common strategy to explore structure-activity relationships.
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Materials:

1-Adamantanamine (Amantadine)

Carboxylic acid of interest

TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate)

N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF)

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Dissolve 1-adamantanamine (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF.

Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

Add TBTU (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-

24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., hexane/ethyl acetate gradient).

Characterize the final product by NMR and mass spectrometry.

Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral compound required to reduce the

number of viral plaques by 50% (EC50).[7][16][17]

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Trypsin-EDTA

Virus stock (e.g., Influenza A virus)

Adamantane derivative stock solution

Avicel or Agarose for overlay

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent

monolayer overnight.[16]

Virus Dilution: On the day of the assay, prepare serial dilutions of the virus stock in serum-

free DMEM.

Compound Preparation: Prepare serial dilutions of the adamantane derivative in serum-free

DMEM.
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Infection: Wash the confluent cell monolayer with PBS. Infect the cells with the virus dilution

for 1 hour at 37°C, allowing for viral adsorption.

Treatment: After incubation, remove the viral inoculum and add the different concentrations

of the adamantane derivative to the wells. Include a virus control (no compound) and a cell

control (no virus, no compound).

Overlay: Add an overlay medium (e.g., DMEM containing 1.2% Avicel or 0.6% agarose and

trypsin) to each well to restrict viral spread to adjacent cells.[7][18]

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are

visible.

Staining: Remove the overlay, fix the cells with 10% formaldehyde, and stain with crystal

violet solution.[18]

Plaque Counting: Wash the plates with water and count the number of plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction for each compound

concentration compared to the virus control. Determine the EC50 value by plotting the

percentage of inhibition against the compound concentration.

Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability and cytotoxicity.[3][4]

Materials:

MDCK cells (or other host cell line)

DMEM with 10% FBS

Adamantane derivative stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)[19]

Procedure:

Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight to allow for cell

attachment.

Compound Treatment: Add serial dilutions of the adamantane derivative to the wells. Include

a cell control (no compound).

Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-

72 hours).

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing viable cells to metabolize the MTT into formazan crystals.[19]

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to

each well to dissolve the formazan crystals.[3][19]

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each compound concentration

compared to the cell control. Determine the CC50 value by plotting the percentage of viability

against the compound concentration.
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Caption: Mechanism of M2 proton channel inhibition by adamantane derivatives.
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Caption: Experimental workflow for adamantane-based antiviral drug development.
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Caption: Structure-activity relationship (SAR) logic for adamantane antivirals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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